2-[5-(Hydroxymethyl)furan-2-yl]-1,3-thiazole-4,5-dicarboxamide
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Overview
Description
2-(5-(Hydroxymethyl)furan-2-yl)thiazole-4,5-dicarboxamide is a heterocyclic compound that features both furan and thiazole rings in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Hydroxymethyl)furan-2-yl)thiazole-4,5-dicarboxamide typically involves the formation of the furan and thiazole rings followed by their subsequent coupling. One common method involves the use of furan-2-carbaldehyde and thiosemicarbazide as starting materials. The reaction proceeds through a cyclization process under acidic conditions to form the thiazole ring. The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(5-(Hydroxymethyl)furan-2-yl)thiazole-4,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The furan and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 2-(5-formylfuran-2-yl)thiazole-4,5-dicarboxamide.
Scientific Research Applications
2-(5-(Hydroxymethyl)furan-2-yl)thiazole-4,5-dicarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of 2-(5-(Hydroxymethyl)furan-2-yl)thiazole-4,5-dicarboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-(Hydroxymethyl)furan-2-yl)thiazole-4-carboxamide
- 2-(5-(Hydroxymethyl)furan-2-yl)thiazole-5-carboxamide
- 2-(5-(Hydroxymethyl)furan-2-yl)thiazole-4,5-dicarboxylic acid
Uniqueness
2-(5-(Hydroxymethyl)furan-2-yl)thiazole-4,5-dicarboxamide is unique due to the presence of both furan and thiazole rings, which confer distinct chemical and biological properties. Its hydroxymethyl group also provides a site for further chemical modifications, enhancing its versatility in various applications.
Biological Activity
2-[5-(Hydroxymethyl)furan-2-yl]-1,3-thiazole-4,5-dicarboxamide is a compound that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing from various studies to provide a comprehensive overview.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the formation of thiazole and furan rings. The structural formula can be represented as follows:
This compound features a thiazole ring substituted with a hydroxymethyl furan moiety and two carboxamide groups, which are believed to contribute to its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor properties of thiazole derivatives, including this compound. A notable study evaluated a series of 1,3-thiazole derivatives against various cancer cell lines, revealing that compounds with similar structures exhibited significant cytotoxic effects. For instance:
- MCF-7 (Breast cancer) : IC50 values ranged from 1.11 to 2.21 µg/mL for the most active compounds.
- HepG2 (Liver cancer) : The compound showed promising results in inducing apoptosis and cell cycle arrest in this cell line .
Antioxidant Activity
The antioxidant potential of thiazole derivatives has also been investigated. Compounds similar to this compound demonstrated significant antioxidant activity measured by phosphomolybdate assay. For example:
Compound | Antioxidant Activity (µg AAE/g dry sample) |
---|---|
3a | 1962.48 |
6a | 2007.67 |
These results suggest that the incorporation of furan and thiazole moieties enhances antioxidant capacity .
Antimicrobial Activity
The compound's antimicrobial properties were assessed against various bacterial strains. The findings indicated that thiazole derivatives exhibited varying degrees of effectiveness:
Bacterial Strain | Inhibition Zone (mm) |
---|---|
S. aureus | 28 |
E. coli | 27 |
C. albicans | 26 |
Such activities underscore the potential application of these compounds in developing new antimicrobial agents .
The mechanisms underlying the biological activities of thiazole derivatives are multifaceted:
- Induction of Apoptosis : Studies have shown that certain derivatives can trigger apoptotic pathways in cancer cells by modulating key proteins involved in cell survival and death.
- Cell Cycle Arrest : The compound has been reported to cause S-phase arrest in cancer cells, preventing their proliferation and leading to enhanced cell death.
- Antioxidative Mechanisms : By scavenging free radicals and reducing oxidative stress, these compounds may protect cells from damage and contribute to their therapeutic effects .
Case Studies
A recent case study focused on the synthesis and evaluation of a series of thiazole derivatives demonstrated that structural modifications significantly influenced their biological activities. A specific derivative with a hydroxymethyl furan group was noted for its superior cytotoxicity against HepG2 cells compared to standard chemotherapeutics like 5-Fluorouracil (5-Fu) .
Properties
CAS No. |
60084-08-4 |
---|---|
Molecular Formula |
C10H9N3O4S |
Molecular Weight |
267.26 g/mol |
IUPAC Name |
2-[5-(hydroxymethyl)furan-2-yl]-1,3-thiazole-4,5-dicarboxamide |
InChI |
InChI=1S/C10H9N3O4S/c11-8(15)6-7(9(12)16)18-10(13-6)5-2-1-4(3-14)17-5/h1-2,14H,3H2,(H2,11,15)(H2,12,16) |
InChI Key |
ACXXNGXTDXTNRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C2=NC(=C(S2)C(=O)N)C(=O)N)CO |
Origin of Product |
United States |
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